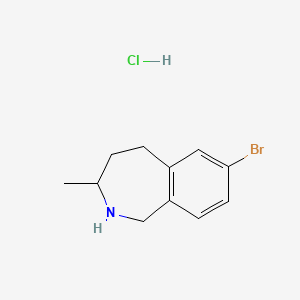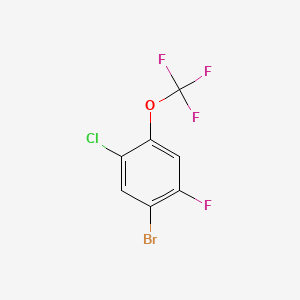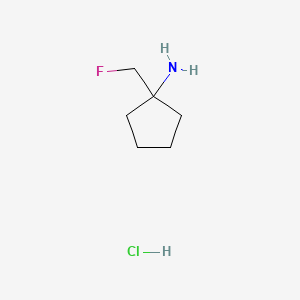
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, commonly referred to as 7-bromo-3-methyl-2,3,4,5-THB, is a synthetic organic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as benzazepines, which are characterized by the presence of a benzene ring and a nitrogen-containing heterocyclic ring. 7-bromo-3-methyl-2,3,4,5-THB has been studied for its ability to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and dopamine. It has been found to have a variety of pharmacological properties, including anxiolytic and antidepressant activity.
Scientific Research Applications
7-bromo-3-methyl-2,3,4,5-THB hydrochloride has been studied for its potential therapeutic applications. It has been shown to act as an agonist at the serotonin 5-HT2A receptor, and has been found to possess anxiolytic and antidepressant properties in animal models. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties, as well as to modulate the activity of several neurotransmitters, including serotonin, norepinephrine, and dopamine.
Mechanism of Action
7-bromo-3-methyl-2,3,4,5-THB hydrochloride is thought to act as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, appetite, sleep, and memory. Activation of this receptor is thought to lead to the anxiolytic and antidepressant effects of 7-bromo-3-methyl-2,3,4,5-THB hydrochloride. In addition, it has been found to modulate the activity of several neurotransmitters, including serotonin, norepinephrine, and dopamine.
Biochemical and Physiological Effects
7-bromo-3-methyl-2,3,4,5-THB hydrochloride has been found to possess a variety of biochemical and physiological effects. In animal models, it has been found to possess anxiolytic and antidepressant properties. In addition, it has been found to possess neuroprotective and anti-inflammatory properties. It has also been found to modulate the activity of several neurotransmitters, including serotonin, norepinephrine, and dopamine.
Advantages and Limitations for Lab Experiments
The main advantage of using 7-bromo-3-methyl-2,3,4,5-THB hydrochloride in laboratory experiments is its relatively low cost and ease of synthesis. This compound is also relatively stable and can be stored at room temperature. However, the compound's effects on humans have not been well studied, and its long-term safety profile is not known. In addition, the compound is not approved by the FDA for use in humans.
Future Directions
In the future, further research into the therapeutic potential of 7-bromo-3-methyl-2,3,4,5-THB hydrochloride is warranted. This could include studies of its effects on humans, as well as further investigations into its biochemical and physiological effects. Additionally, further research into the mechanism of action of this compound is needed in order to better understand its therapeutic potential. Finally, further research into the potential side effects of this compound is also warranted.
Synthesis Methods
7-bromo-3-methyl-2,3,4,5-THB hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine with bromine in an organic solvent. This reaction is typically carried out at room temperature and yields a product that is approximately 95% pure. Other methods of synthesis, such as the use of anhydrous ammonia or sodium bromide, can also be used to produce 7-bromo-3-methyl-2,3,4,5-THB hydrochloride.
Properties
IUPAC Name |
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-2-3-9-6-11(12)5-4-10(9)7-13-8;/h4-6,8,13H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQZXYYEXXTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(CN1)C=CC(=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)


![[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608703.png)
![rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol](/img/structure/B6608714.png)
![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione, cis](/img/structure/B6608720.png)
![2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B6608725.png)

![4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6608747.png)

![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)

![1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers](/img/structure/B6608794.png)
